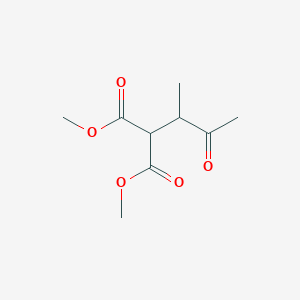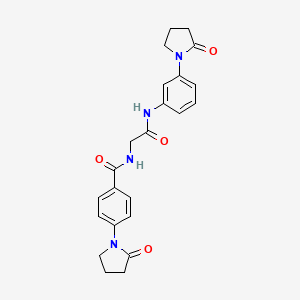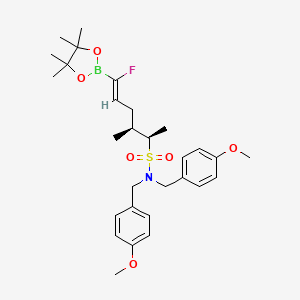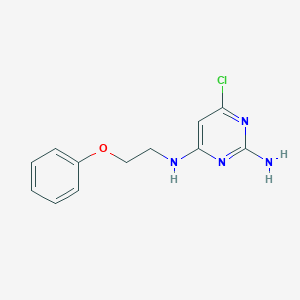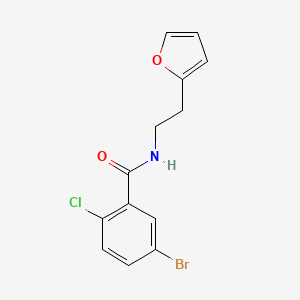
Diethyl (((3,4,5-trimethoxyphenyl)seleninyl)methyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (((3,4,5-trimethoxyphenyl)seleninyl)methyl)phosphonate is an organoselenium compound with the molecular formula C14H23O7PSe and a molecular weight of 413.26 g/mol . This compound is characterized by the presence of a seleninyl group attached to a trimethoxyphenyl ring, which is further linked to a phosphonate ester. The unique combination of selenium and phosphonate functionalities makes this compound of interest in various fields of research.
Métodos De Preparación
Análisis De Reacciones Químicas
Diethyl (((3,4,5-trimethoxyphenyl)seleninyl)methyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The seleninyl group can be oxidized to form selenoxide derivatives.
Reduction: Reduction of the seleninyl group can yield selenide compounds.
Substitution: The phosphonate ester can undergo nucleophilic substitution reactions, leading to the formation of different phosphonate derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Diethyl (((3,4,5-trimethoxyphenyl)seleninyl)methyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research into the compound’s potential as an antioxidant and its role in redox biology is ongoing.
Mecanismo De Acción
The mechanism by which Diethyl (((3,4,5-trimethoxyphenyl)seleninyl)methyl)phosphonate exerts its effects involves the interaction of the seleninyl group with various molecular targets. Selenium is known to participate in redox reactions, influencing cellular oxidative stress levels. The phosphonate group can interact with enzymes and proteins, potentially affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Diethyl (((3,4,5-trimethoxyphenyl)seleninyl)methyl)phosphonate can be compared with other organoselenium and phosphonate compounds:
Diethyl selenophosphonate: Lacks the trimethoxyphenyl group, making it less complex.
Trimethoxyphenyl selenide: Does not contain the phosphonate ester, limiting its reactivity in certain reactions.
Diethyl phosphonate: Lacks the selenium component, reducing its potential in redox biology.
The uniqueness of this compound lies in its combined selenium and phosphonate functionalities, offering a broader range of reactivity and applications .
Propiedades
Fórmula molecular |
C14H23O7PSe |
|---|---|
Peso molecular |
413.27 g/mol |
Nombre IUPAC |
5-(diethoxyphosphorylmethylseleninyl)-1,2,3-trimethoxybenzene |
InChI |
InChI=1S/C14H23O7PSe/c1-6-20-22(15,21-7-2)10-23(16)11-8-12(17-3)14(19-5)13(9-11)18-4/h8-9H,6-7,10H2,1-5H3 |
Clave InChI |
UEJBLOIEBHNFFP-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C[Se](=O)C1=CC(=C(C(=C1)OC)OC)OC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


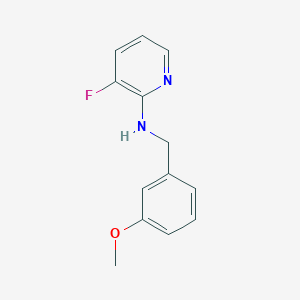


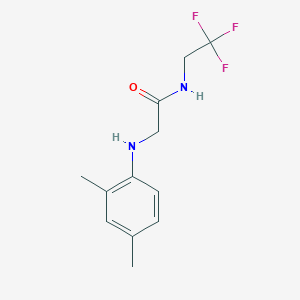
![tert-Butyl (2-(7-methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethyl)carbamate](/img/structure/B14909991.png)
